3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole typically involves the iodination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole. A common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the pyrazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thio, or alkoxy derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-indazole
- 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyridin-2(1H)-one
- 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrrole
Uniqueness
3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its iodine, methyl, and trifluoromethyl groups on the pyrazole ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in biological systems. Compared to similar compounds, it may offer better performance in certain applications, such as higher binding affinity in medicinal chemistry or improved bioactivity in agrochemicals.
Biological Activity
3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a compound that belongs to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
This compound features a trifluoromethyl group and an iodine substituent, which significantly influence its reactivity and biological interactions. The presence of these groups enhances its electrophilic character, making it a suitable candidate for various biological assays.
Pharmacological Activities
The biological activities of pyrazole derivatives, including this compound, have been extensively studied. Key activities include:
- Anticancer Activity : Pyrazole derivatives have shown significant anticancer potential. For instance, compounds with similar structures have been reported to inhibit the growth of several cancer cell lines, including lung and breast cancer cells. They exhibit antiproliferative effects through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Several studies indicate that pyrazole derivatives possess anti-inflammatory properties. For example, compounds similar to this compound demonstrated inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, these compounds have been shown to reduce edema and pain comparable to standard anti-inflammatory drugs like diclofenac .
- Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains and fungi. The effectiveness of pyrazole derivatives against pathogens like E. coli and Aspergillus niger suggests their potential as antimicrobial agents .
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Electrophilic Substitution : The introduction of iodine and trifluoromethyl groups can be accomplished through electrophilic aromatic substitution reactions.
- Hydrazine Derivatives : The synthesis often involves hydrazine derivatives reacting with appropriate carbonyl compounds to form the pyrazole framework.
Case Studies and Research Findings
A review of the literature reveals various studies exploring the biological activity of pyrazole derivatives:
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in inflammation and cancer progression. These studies suggest that the compound may interact favorably with active sites due to its structural features.
Properties
IUPAC Name |
3-iodo-1-methyl-5-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3IN2/c1-11-3(5(6,7)8)2-4(9)10-11/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFIKWIFICPTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)I)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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